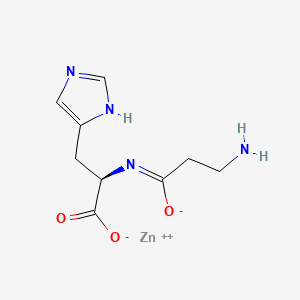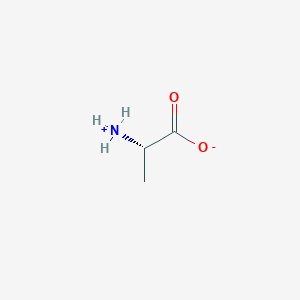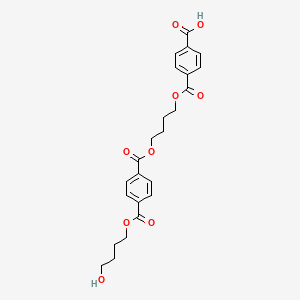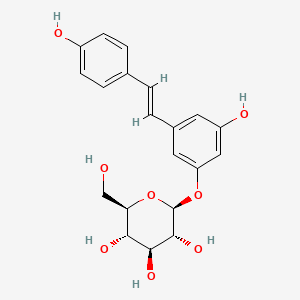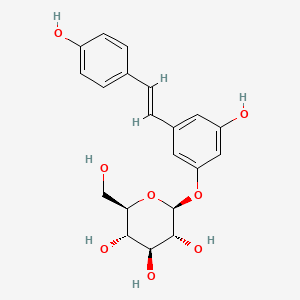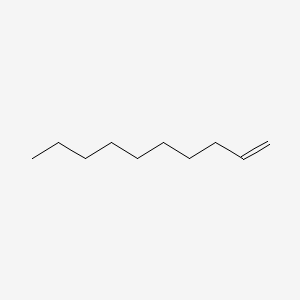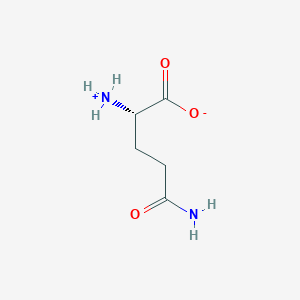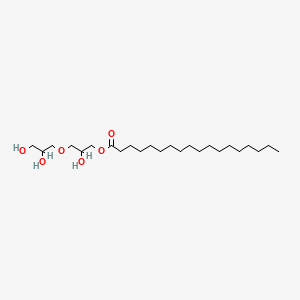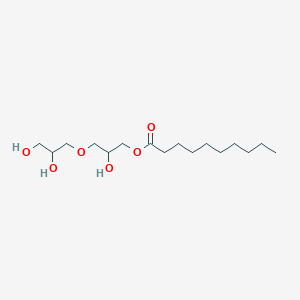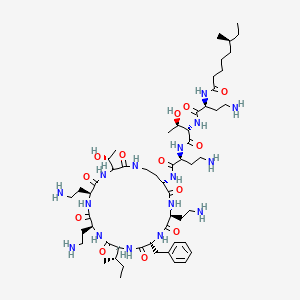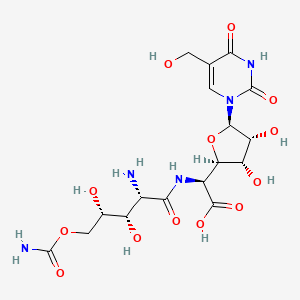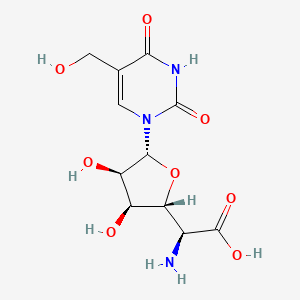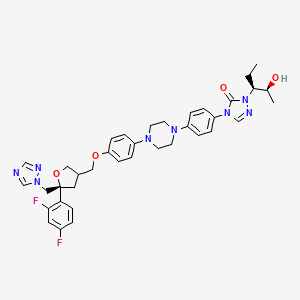
泊沙康唑
描述
Posaconazole is a triazole antifungal drug used to prevent certain fungal infections (e.g., invasive Aspergillus or Candida infections) in patients with a weakened immune system . It is used in patients who are at high risk due to conditions such as hematopoietic stem cell transplant or blood cancers .
Synthesis Analysis
Posaconazole is synthesized from 1-(1-Bromomethyl-vinyl)-2, 4-difluoro-benzene through several reactions such as esterification, reduction, and enzymatic acetylation . The overall yield of this synthesis process is reported to be 27.7% .Chemical Reactions Analysis
Posaconazole shows high variability in exposure within patients, between different patient populations, and between the three available formulations . The two most recent formulations (i.e., delayed-release tablet and intravenous formulation) provide higher and more stable exposure than the oral suspension .Physical And Chemical Properties Analysis
The physical and chemical properties of Posaconazole have been studied extensively. For instance, the impact of processing methods on the physico-chemical properties of Posaconazole Amorphous Solid Dispersions has been investigated .科学研究应用
Prevention of Invasive Fungal Infections (IFIs) in Immunocompromised Patients
- Application Summary : Posaconazole is used for the prevention of IFIs in patients with compromised immune systems, such as those with hematologic malignancies or recipients of allogeneic hematopoietic stem cell transplantation .
- Methods of Application : Administered as prophylaxis, posaconazole dosage and administration are tailored based on the patient’s risk factors and specific medical condition. It is available in oral suspension, delayed-release tablets, and intravenous formulations .
- Results : Posaconazole prophylaxis was associated with a significantly lower risk of IFIs compared to other antifungal agents, with a relative risk (RR) of 0.43. No significant heterogeneity was identified between studies, and trial sequential analysis confirmed the prophylactic benefit of posaconazole against IFIs .
Pharmacokinetics in Healthy Volunteers
- Application Summary : Understanding the pharmacokinetics of posaconazole is crucial for optimizing its use in different patient populations. Studies have been conducted to characterize the pharmacokinetics of all posaconazole formulations in healthy volunteers .
- Methods of Application : Data from clinical studies involving healthy volunteers were pooled to analyze the pharmacokinetics of posaconazole, including its bioavailability and absorption rate under various conditions .
- Results : The absolute bioavailability of the delayed-release tablet was found to be 58.8% under fasted conditions, and it approached complete absorption under fed conditions for dosages up to 300 mg. Model-based simulations indicated that the licensed dosages of the three formulations yield a steady-state trough concentration ≥ 0.7 mg/L in over 90% of healthy volunteers .
Treatment of Oropharyngeal Candidiasis
- Application Summary : Posaconazole is indicated as a treatment for oropharyngeal candidiasis that is refractory to other therapies .
- Methods of Application : Posaconazole is administered orally in cases where other antifungal treatments have failed. The dosage and duration of treatment depend on the severity of the infection and the patient’s response to therapy .
- Results : Posaconazole has shown effectiveness as salvage therapy against invasive aspergillosis and mucormycosis, with a reduction in the number of breakthrough fungal infections and deaths due to invasive fungal infections compared to fluconazole in patients with severe graft-versus-host disease (GVHD) .
Alternative Treatment for Invasive Aspergillosis
- Application Summary : Posaconazole serves as an alternative treatment option for invasive aspergillosis, particularly in patients who are intolerant of or whose disease is refractory to other antifungals .
- Methods of Application : The drug is administered based on the severity of the infection and the patient’s medical history, considering any potential drug interactions and contraindications .
- Results : Clinical trials and in vitro studies have demonstrated the activity of posaconazole against common fungal pathogens, including aspergillosis, providing a viable alternative for patients who cannot tolerate other treatments .
Prophylaxis in High-Risk Patients
- Application Summary : Posaconazole is used as prophylaxis against invasive fungal infections in high-risk patients, such as those undergoing chemotherapy for acute myelogenous leukemia (AML) or myelodysplastic syndrome .
- Methods of Application : Prophylactic administration of posaconazole involves careful monitoring of the patient’s condition and adjusting the dosage as needed to prevent fungal infections during periods of neutropenia .
- Results : Survival was significantly improved with posaconazole prophylaxis compared to fluconazole and itraconazole, with a notable reduction in the number of breakthrough fungal infections and infection-related mortality .
Salvage Therapy for Invasive Mucormycosis
- Application Summary : Posaconazole is used as salvage therapy for invasive mucormycosis, a serious infection that can occur in immunocompromised individuals .
- Methods of Application : Salvage therapy with posaconazole is considered when other treatments have failed or are not tolerated. It is administered with close clinical supervision, often in a hospital setting .
- Results : Posaconazole has been effective in open-label studies as salvage therapy against invasive mucormycosis, offering a treatment option for this difficult-to-treat infection .
Treatment of Fusarium Infections
- Application Summary : Posaconazole is used to treat Fusarium infections, which are often resistant to other antifungal treatments .
- Methods of Application : Posaconazole is administered orally or intravenously, depending on the severity of the infection and the patient’s overall health status .
- Results : It has shown efficacy in treating Fusarium infections, providing a valuable option for patients who do not respond to first-line antifungal therapies .
Management of Zygomycosis
- Application Summary : Zygomycosis, also known as mucormycosis, is a serious fungal infection treated with Posaconazole as a second-line therapy .
- Methods of Application : Posaconazole is used when patients are intolerant of, or their disease is refractory to, other antifungals. It is typically used in combination with surgical debridement of infected tissue .
- Results : Posaconazole has been effective as salvage therapy for zygomycosis, especially in cases where other treatments have failed .
Antifungal Activity Against Cryptococcus Neoformans
- Application Summary : Posaconazole exhibits antifungal activity against Cryptococcus neoformans, which can cause severe meningitis, particularly in immunocompromised patients .
- Methods of Application : The drug is administered based on the severity of the infection, with close monitoring of the patient’s neurological status .
- Results : In vitro and in vivo studies have demonstrated the fungicidal activity of Posaconazole against Cryptococcus neoformans, suggesting its potential use in clinical settings .
Activity Against Blastomyces Dermatitidis
- Application Summary : Posaconazole shows activity against Blastomyces dermatitidis, a fungal pathogen responsible for blastomycosis .
- Methods of Application : It is used in cases where the infection is severe or refractory to other antifungal agents. The route of administration and dosage are determined by the patient’s condition .
- Results : The drug’s efficacy against Blastomyces dermatitidis provides an alternative treatment option for blastomycosis, particularly in refractory cases .
Treatment of Trichosporon Infections
- Application Summary : Trichosporon species can cause invasive infections, particularly in immunocompromised individuals, and Posaconazole is used to treat these infections .
- Methods of Application : Posaconazole is administered based on the type and severity of the Trichosporon infection, often in conjunction with other antifungal therapies .
- Results : The drug has shown effectiveness in treating Trichosporon infections, offering a therapeutic option for difficult-to-treat cases .
Prophylaxis and Treatment of Candida Infections
- Application Summary : Posaconazole is effective against specific Candida spp., including those that are resistant to other antifungal agents .
- Methods of Application : The drug is used both as prophylaxis and treatment for Candida infections, with the approach tailored to the patient’s risk profile and the specific Candida species involved .
- Results : Its broad-spectrum antifungal activity makes Posaconazole a valuable option for managing Candida infections, particularly in patients with resistance to other treatments .
Antifungal Prophylaxis in Neutropenic Patients
- Application Summary : Posaconazole is used as prophylaxis in neutropenic patients to prevent invasive fungal infections, particularly in those with hematologic malignancies and recipients of allogeneic hematopoietic stem cell transplantation .
- Methods of Application : Posaconazole is administered orally, with dosages adjusted based on the patient’s risk factors and specific medical condition .
- Results : A systematic review with meta-analysis and trial sequential analysis showed that posaconazole prophylaxis significantly reduced the risk of invasive fungal infections compared to other antifungal agents .
Pharmacokinetic Studies in Healthy Volunteers
- Application Summary : Posaconazole’s pharmacokinetics have been studied in healthy volunteers to determine its absorption, distribution, metabolism, and excretion characteristics .
- Methods of Application : Clinical trials involving healthy subjects have been conducted to investigate the pharmacokinetics of posaconazole, particularly the new solid oral tablet formulation .
- Results : The studies found that posaconazole exposure increased in a dose-related manner, and the new tablet formulation can be administered without regard to food .
Antifungal Activity Against Candida and Aspergillus Species
- Application Summary : Posaconazole demonstrates excellent antifungal activity against Candida and Aspergillus species, which are common pathogens in invasive fungal infections .
- Methods of Application : The drug is used in clinical settings for the treatment and prevention of infections caused by these fungi .
- Results : Posaconazole is effective in preventing and treating infections caused by Candida and Aspergillus species, as confirmed by clinical studies .
Personalized Antifungal Therapy
- Application Summary : Posaconazole is used in personalized antifungal therapy, where dosages are tailored to individual patient needs based on pharmacokinetic modeling .
- Methods of Application : Model-informed precision dosing is used to optimize posaconazole therapy for individual patients, taking into account their specific pharmacokinetic profiles .
- Results : This approach allows for more effective and safer use of posaconazole, reducing the risk of adverse effects while ensuring therapeutic efficacy .
安全和危害
未来方向
There has been a welcome acceleration of the antifungal pipeline in recent years, with a number of new drug classes in clinical or pre-clinical development, as well as new focus on inhaled antifungal drug delivery . The “post-genomic” revolution has opened up metagenomic diagnostic approaches spanning host immunogenetics to the fungal mycobiome that have allowed better characterization of respiratory fungal disease endotypes .
属性
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOYPUPXAKGKH-XAKZXMRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049066 | |
| Record name | Posaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Posaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
As a triazole antifungal agent, posaconazole exerts its antifungal activity through blockage of the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme. This leads to the inhibition of the synthesis of ergosterol, a key component of the fungal cell membrane, and accumulation of methylated sterol precursors. This results in inhibition of fungal cell growth and ultimately, cell death., Posaconazole is a novel lipophilic antifungal triazole that inhibits cytochrome P450-dependent 14-alpha demethylase in the biosynthetic pathway of ergosterol. Inhibition of this enzyme leads to an accumulation of toxic 14-alpha methylsterols and a depletion of ergosterol, resulting in a perturbation of the function of the fungal cell membrane and blockage of cell growth and division. ..., ... The primary mechanism of action of the drug was inhibition of the parasite's sterol C-14 alpha demethylase., The in vitro activity of the novel triazole antifungal agent posaconazole was assessed in 45 laboratories against approximately 19,000 clinically important strains of yeasts and molds. The activity of posaconazole was compared with those of itraconazole, fluconazole, voriconazole, and amphotericin B against subsets of the isolates. Strains were tested utilizing Clinical and Laboratory Standards Institute broth microdilution methods using RPMI 1640 medium (except for amphotericin B, which was frequently tested in antibiotic medium 3). MICs were determined at the recommended endpoints and time intervals. Against all fungi in the database (22,850 MICs), the MIC(50) and MIC(90) values for posaconazole were 0.063 microg/ml and 1 mug/ml, respectively. MIC(90) values against all yeasts (18,351 MICs) and molds (4,499 MICs) were both 1 mug/ml. In comparative studies against subsets of the isolates, posaconazole was more active than, or within 1 dilution of, the comparator drugs itraconazole, fluconazole, voriconazole, and amphotericin B against approximately 7,000 isolates of Candida and Cryptococcus spp. Against all molds (1,702 MICs, including 1,423 MICs for Aspergillus isolates), posaconazole was more active than or equal to the comparator drugs in almost every category. Posaconazole was active against isolates of Candida and Aspergillus spp. that exhibit resistance to fluconazole, voriconazole, and amphotericin B and was much more active than the other triazoles against zygomycetes. Posaconazole exhibited potent antifungal activity against a wide variety of clinically important fungal pathogens and was frequently more active than other azoles and amphotericin B. | |
| Record name | Posaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | POSACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Posaconazole | |
Color/Form |
White solid | |
CAS RN |
171228-49-2 | |
| Record name | Posaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171228-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Posaconazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171228492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Posaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Posaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POSACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TK1G07BHZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POSACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170-172 °C | |
| Record name | POSACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



